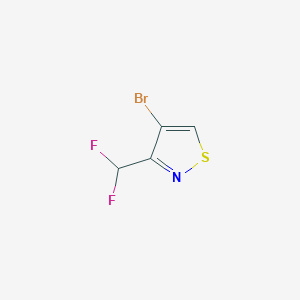

4-Bromo-3-(difluoromethyl)isothiazole

Descripción

Chemical Identity and Nomenclature

4-Bromo-3-(difluoromethyl)isothiazole constitutes a heterocyclic compound that belongs to the class of isothiazoles, which are characterized by a five-membered ring containing sulfur and nitrogen atoms. The compound's systematic nomenclature reflects its structural composition, with the bromine atom occupying the 4-position and the difluoromethyl group positioned at the 3-carbon of the isothiazole ring system. This specific substitution pattern creates a unique molecular architecture that distinguishes it from other isothiazole derivatives. The International Union of Pure and Applied Chemistry nomenclature system provides the definitive naming convention for this compound, ensuring consistency across scientific literature and regulatory documentation.

The molecular formula and structural characteristics of 4-Bromo-3-(difluoromethyl)isothiazole reflect its classification as an organofluorine compound, specifically within the category of halogenated heterocycles. The presence of fluorine atoms contributes significantly to the compound's physicochemical properties, including enhanced lipophilicity and altered electronic distribution. The difluoromethyl group represents a particularly important functional group in contemporary medicinal chemistry, known for its ability to modulate biological activity and improve pharmacological profiles. The synthesis and characterization of this compound have been documented in various scientific literature sources, emphasizing its relevance in organic synthesis and drug discovery applications.

Chemical databases and commercial suppliers have established standardized identification codes for 4-Bromo-3-(difluoromethyl)isothiazole, facilitating accurate tracking and procurement in research and development contexts. The compound's unique structural features make it readily distinguishable from related isothiazole derivatives through standard analytical techniques, including nuclear magnetic resonance spectroscopy and mass spectrometry. These analytical methods provide definitive confirmation of the compound's identity and purity, essential factors for its successful implementation in synthetic chemistry applications.

Historical Context and Discovery

The development of isothiazole chemistry has experienced significant advancement since the initial preparation of isothiazole compounds in the mid-20th century. The original synthesis of isothiazole was achieved in 1956, marking the beginning of extensive research into the chemical and physical properties of this heterocyclic system. This foundational work established the framework for subsequent investigations into substituted isothiazole derivatives, including the development of halogenated and fluorinated variants such as 4-Bromo-3-(difluoromethyl)isothiazole.

The incorporation of fluorinated substituents into heterocyclic chemistry gained momentum during the late 20th century, driven by the recognition of fluorine's unique properties in pharmaceutical applications. The development of difluoromethylation methodologies has been particularly significant, with recent advances providing access to diverse difluoromethylated heterocycles. These methodological improvements have enabled the practical synthesis of compounds like 4-Bromo-3-(difluoromethyl)isothiazole, which would have been challenging to prepare using earlier synthetic approaches.

The specific combination of bromine and difluoromethyl substituents on the isothiazole ring represents a relatively recent innovation in heterocyclic chemistry, reflecting the ongoing evolution of synthetic methodologies and the increasing sophistication of pharmaceutical research. The historical progression from simple isothiazole derivatives to complex multifunctional compounds illustrates the dynamic nature of organic chemistry and its continuous adaptation to emerging research needs. This evolution has been facilitated by advances in synthetic techniques, analytical methods, and computational modeling, all of which have contributed to the successful development and characterization of specialized compounds like 4-Bromo-3-(difluoromethyl)isothiazole.

Importance within Isothiazole Chemistry

4-Bromo-3-(difluoromethyl)isothiazole occupies a significant position within the broader landscape of isothiazole chemistry due to its unique structural features and potential applications. Isothiazoles constitute a class of heterocyclic compounds that exhibit remarkable stability due to their aromatic delocalized π-electron system, with studies indicating that isothiazole demonstrates greater aromaticity than pyrazole and comparable aromaticity to isoxazole. This fundamental aromatic character provides the foundation for the diverse chemical reactivity and biological activity observed in isothiazole derivatives.

The presence of the difluoromethyl group in 4-Bromo-3-(difluoromethyl)isothiazole is particularly noteworthy within the context of modern medicinal chemistry, as difluoromethyl-containing compounds have demonstrated enhanced biological activity and altered pharmacokinetic properties. Research has indicated that modifications incorporating difluoromethyl groups can lead to improved pharmacological profiles, potentially due to increased lipophilicity or altered electronic properties. This enhancement makes the compound particularly valuable for medicinal chemistry applications where optimized biological activity is paramount.

The bromine substituent at the 4-position provides additional synthetic versatility, enabling further chemical modifications through various coupling reactions and substitution processes. Halogenated heterocycles, including brominated isothiazoles, serve as important synthetic intermediates that can undergo nucleophilic substitution, cross-coupling reactions, and oxidative processes. These transformation capabilities position 4-Bromo-3-(difluoromethyl)isothiazole as a valuable building block for the construction of more complex molecular architectures.

Within the pharmaceutical industry, isothiazole derivatives have found applications in various therapeutic areas, with compounds containing isothiazole moieties present in antipsychotic drugs and antimicrobial agents. The specific structural features of 4-Bromo-3-(difluoromethyl)isothiazole suggest potential applications in drug discovery programs targeting diverse biological pathways, particularly those where enhanced potency and selectivity are desired objectives.

Scope and Objectives of the Review

This comprehensive analysis of 4-Bromo-3-(difluoromethyl)isothiazole aims to provide a thorough examination of the compound's chemical properties, synthetic applications, and significance within the broader context of heterocyclic chemistry. The review encompasses multiple aspects of the compound's characteristics, from fundamental structural features to advanced synthetic methodologies and potential applications in pharmaceutical research. The objective is to present a cohesive understanding of how this specific isothiazole derivative fits within the evolving landscape of medicinal chemistry and organic synthesis.

The scope of this review extends beyond simple compound characterization to include detailed analysis of synthetic strategies, mechanistic considerations, and structure-activity relationships that influence the compound's utility in research and development applications. Particular emphasis is placed on the unique properties conferred by the difluoromethyl and bromine substituents, examining how these functional groups contribute to the compound's overall chemical behavior and potential biological activity. The review also considers the compound within the context of broader trends in pharmaceutical chemistry, including the increasing importance of fluorinated compounds and halogenated heterocycles.

Contemporary research in isothiazole chemistry has revealed numerous synthetic approaches for accessing substituted derivatives, with recent developments providing new pathways for compound diversification and optimization. This review examines these methodological advances specifically as they relate to compounds bearing similar structural features to 4-Bromo-3-(difluoromethyl)isothiazole, providing insights into potential synthetic routes and optimization strategies. The analysis includes consideration of both established synthetic methods and emerging technologies that may influence future research directions.

The ultimate objective of this comprehensive examination is to establish 4-Bromo-3-(difluoromethyl)isothiazole as a well-characterized compound with clearly defined properties and applications, contributing to the broader understanding of heterocyclic chemistry and its role in contemporary pharmaceutical research. Through detailed analysis of available data and comparison with related compounds, this review seeks to provide researchers with the information necessary to effectively utilize this compound in their own investigations and to appreciate its significance within the larger framework of chemical research and development.

Propiedades

IUPAC Name |

4-bromo-3-(difluoromethyl)-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrF2NS/c5-2-1-9-8-3(2)4(6)7/h1,4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKDDQTSCWAXLFU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)C(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrF2NS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-(difluoromethyl)isothiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method is the condensation of thiohydroxylamine with α-haloketones, followed by cyclization to form the isothiazole ring . Metal-catalyzed approaches, such as those using copper or ruthenium catalysts, are also employed to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 4-Bromo-3-(difluoromethyl)isothiazole may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Análisis De Reacciones Químicas

Types of Reactions: 4-Bromo-3-(difluoromethyl)isothiazole undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different derivatives.

Cycloaddition Reactions: The isothiazole ring can participate in cycloaddition reactions to form more complex structures

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate.

Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted isothiazoles, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Role as a Building Block

4-Bromo-3-(difluoromethyl)isothiazole serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its unique structure allows for the modification of biological activity through the introduction of different substituents.

Case Studies

- Antimicrobial Activity : Research has shown that derivatives of this compound exhibit promising antimicrobial properties, making it a candidate for developing new antibiotics .

- Anticancer Agents : Studies indicate that compounds derived from isothiazoles can inhibit cancer cell proliferation, suggesting potential applications in cancer therapy .

Organic Synthesis

Synthesis Methods

The synthesis of 4-Bromo-3-(difluoromethyl)isothiazole typically involves the following methods:

- Substitution Reactions : The bromine atom can be substituted with other nucleophiles, such as amines or thiols.

- Coupling Reactions : This compound can participate in coupling reactions (e.g., Suzuki-Miyaura coupling), allowing the formation of complex organic molecules.

| Reaction Type | Description |

|---|---|

| Substitution | Nucleophilic substitution of bromine with amines |

| Oxidation/Reduction | Alteration of oxidation states within the thiazole ring |

| Coupling | Formation of carbon-carbon bonds with other compounds |

Materials Science

This compound's electronic and optical properties make it suitable for developing novel materials. Its unique structure can be exploited to create materials with specific functionalities, such as sensors or electronic devices.

Recent Advances in Research

Recent studies have focused on the difluoromethylation processes involving this compound:

- A review highlighted advances in difluoromethylation techniques that improve the efficiency and selectivity of synthesizing fluorinated compounds .

- Investigations into the absorption, distribution, metabolism, and excretion (ADME) properties of difluoromethylated compounds suggest that they may offer improved pharmacokinetic profiles compared to non-fluorinated analogs .

Mecanismo De Acción

The mechanism of action of 4-Bromo-3-(difluoromethyl)isothiazole involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes or receptors, modulating their activity. This can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways .

Comparación Con Compuestos Similares

Research Implications

- Drug Design : Bromo and difluoromethyl groups synergize to enhance target binding and pharmacokinetics.

- Material Science : Halogenated isothiazoles show promise in organic electronics due to their planar aromatic systems and halogen-mediated intermolecular interactions .

Actividad Biológica

Overview

4-Bromo-3-(difluoromethyl)isothiazole (CAS No. 2248400-73-7) is a heterocyclic compound characterized by a five-membered ring containing sulfur and nitrogen atoms, along with a bromine atom and a difluoromethyl group. Its unique structure allows it to interact with various biological targets, making it a valuable compound in medicinal chemistry and biological research.

The compound's molecular formula is , and it exhibits notable reactivity due to the presence of halogen substituents. This reactivity facilitates its role in various chemical reactions, including substitution, oxidation, and cycloaddition.

The biological activity of 4-Bromo-3-(difluoromethyl)isothiazole is primarily attributed to its ability to modulate enzyme activity and cellular signaling pathways. It interacts with specific molecular targets, potentially leading to inhibition of enzyme functions or alteration of cellular processes.

Biological Activities

Research indicates that 4-Bromo-3-(difluoromethyl)isothiazole exhibits several biological activities:

- Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, making it a candidate for further investigation in the development of new antibiotics.

- Anticancer Potential : The compound has shown promise in inhibiting the growth of various cancer cell lines, indicating its potential as an anticancer agent.

- Enzyme Inhibition : It may act as an inhibitor for specific enzymes involved in metabolic pathways, which could be relevant in drug development for diseases such as cancer and inflammation.

Case Studies

- Anticancer Activity : A study evaluated the effects of 4-Bromo-3-(difluoromethyl)isothiazole on human cancer cell lines (e.g., HeLa and CaCo-2). Results indicated significant cytotoxicity with IC50 values ranging from 5 to 10 µM, showcasing its potential as a therapeutic agent against cancer .

- Enzyme Inhibition : A series of assays demonstrated that the compound effectively inhibited dihydroorotate dehydrogenase (DHODH), an enzyme critical for pyrimidine synthesis. This inhibition was confirmed through both enzymatic tests and cell-based assays .

Comparative Analysis

To understand the uniqueness of 4-Bromo-3-(difluoromethyl)isothiazole, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| Thiazole | Thiazole | Antimicrobial, antifungal |

| Isoxazole | Isoxazole | Antiviral properties |

| 4-Bromo-3-(difluoromethyl)isothiazole | 4-Bromo-3-(difluoromethyl)isothiazole | Anticancer, enzyme inhibition |

Research Findings

Recent studies have highlighted the potential of halogenated isothiazoles in drug discovery:

- Fluorinated Compounds : The incorporation of fluorine atoms has been shown to enhance biological activity and metabolic stability in drug candidates .

- Mechanistic Insights : Understanding the interaction mechanisms at the molecular level can lead to optimized derivatives with improved therapeutic profiles .

Q & A

Q. What synthetic strategies are effective for introducing the difluoromethyl group at the 3-position of isothiazole?

The difluoromethyl group can be introduced via radical-mediated reactions using specialized reagents like Zn(SO₂CF₂H)₂ (DFMS), which enables chemoselective difluoromethylation of heteroarenes. This method operates under mild conditions and accommodates nitrogen-containing heterocycles like isothiazoles. Key considerations include substrate compatibility, reaction temperature (typically 25–60°C), and radical stabilization through electron-donating/withdrawing substituents . Alternative electrophilic or nucleophilic fluorination routes may require protective group strategies to avoid side reactions at reactive sites like the bromo substituent .

Q. How does the bromo substituent at the 4-position influence reactivity in cross-coupling reactions?

The bromo group serves as a versatile handle for Suzuki, Sonogashira, or Buchwald-Hartwig couplings. Its electronic withdrawal effect (via σ*-orbital interactions) activates the isothiazole ring for nucleophilic aromatic substitution, while steric effects at the 4-position can hinder coupling efficiency. Researchers should optimize catalyst systems (e.g., Pd(PPh₃)₄ with SPhos ligands) and reaction solvents (DMF or THF) to enhance yields. Computational modeling of charge distribution (e.g., DFT) aids in predicting regioselectivity .

Q. Which spectroscopic techniques are critical for characterizing electronic effects of the difluoromethyl group?

- ¹⁹F NMR : Reveals chemical environment differences; δ ~ -80 to -90 ppm for CF₂H groups.

- X-ray crystallography : Resolves stereoelectronic effects (e.g., C–F bond lengths, hyperconjugation).

- IR spectroscopy : Detects C–F stretching vibrations (~1100–1200 cm⁻¹). Comparative analysis with non-fluorinated analogs is essential to isolate fluorine-specific effects .

Advanced Research Questions

Q. How should researchers address contradictory biological activity data across assay systems?

Discrepancies may arise from assay conditions (e.g., pH, redox environments) or off-target interactions. Validate results by:

Q. What computational methods predict binding interactions of this compound with biological targets?

Molecular docking (AutoDock, Glide) combined with molecular dynamics (MD) simulations can model CF₂H-protein interactions. Key parameters:

Q. How do solvent polarity and catalyst choice impact nucleophilic substitution at the bromo position?

Polar aprotic solvents (DMSO, DMF) stabilize transition states in SNAr reactions. Catalyst systems like CuI/1,10-phenanthroline enhance Ullmann-type couplings. For Pd-catalyzed reactions, sterically hindered ligands (XPhos) improve turnover in THF/water mixtures. Solvent screening via Design of Experiments (DoE) optimizes reaction efficiency .

Q. What experimental designs differentiate antibacterial vs. cytotoxic effects in this compound?

- Dose-response profiling : Measure IC₅₀ in bacterial (e.g., M. tuberculosis) vs. mammalian cell lines (HEK293, HepG2).

- Mode-of-action studies : Use transcriptomics to identify upregulated stress-response genes.

- Selectivity index (SI) : Calculate SI = (Mammalian cell IC₅₀)/(Bacterial MIC) to prioritize leads .

Q. How can stability studies under varying pH/temperature conditions be designed?

- Forced degradation : Expose the compound to acidic (pH 1–3), neutral (pH 7.4), and alkaline (pH 10–12) buffers at 40°C.

- HPLC-MS monitoring : Track degradation products (e.g., dehalogenation or hydrolysis).

- Arrhenius kinetics : Predict shelf-life at 25°C using accelerated stability data (40–60°C) .

Q. What strategies improve regioselectivity in derivatization reactions?

Q. How does the stereoelectronic profile of CF₂H affect pharmacokinetic properties?

The CF₂H group enhances metabolic stability by resisting cytochrome P450 oxidation. Its electronegativity reduces basicity of adjacent amines, improving membrane permeability (logP ~2–3). Pharmacokinetic studies in rodents should monitor AUC (area under the curve) and half-life to correlate structural features with bioavailability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.